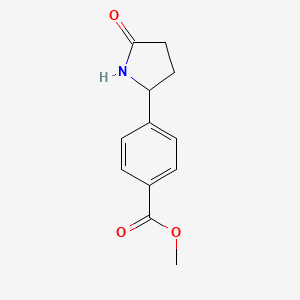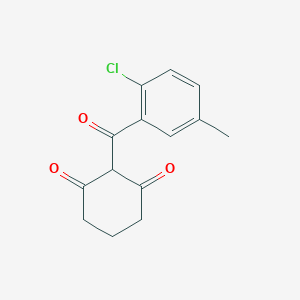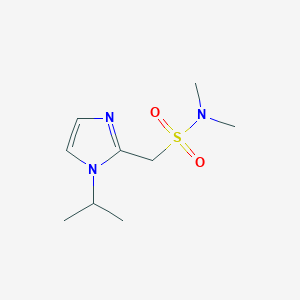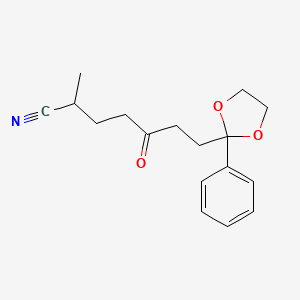
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl-, also known as α-Methyl-δ-oxo-2-phenyl-1,3-dioxolane-2-heptanenitrile, is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring, a heptanenitrile chain, and a phenyl group. It is used in various chemical and industrial applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of salicylic aldehyde triflates with ethylene glycol vinyl ether and secondary nucleophilic amines in the presence of a palladium (0) catalyst . This reaction proceeds through an initial internal Heck arylation, followed by iminium ion formation and subsequent tandem cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrile group can interact with nucleophilic sites in proteins, leading to changes in their function. The dioxolane ring may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-ethyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-propyl-
- 1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-butyl-
Uniqueness
1,3-Dioxolane-2-heptanenitrile, alpha-methyl-delta-oxo-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
58422-90-5 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
2-methyl-5-oxo-7-(2-phenyl-1,3-dioxolan-2-yl)heptanenitrile |
InChI |
InChI=1S/C17H21NO3/c1-14(13-18)7-8-16(19)9-10-17(20-11-12-21-17)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
InChI-Schlüssel |
RXCQJNYVWMHMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)CCC1(OCCO1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


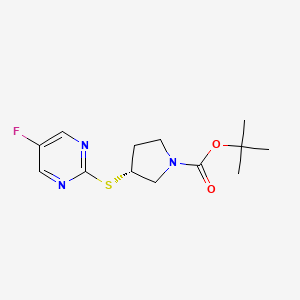
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
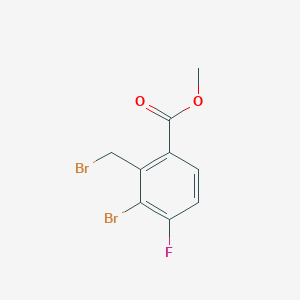
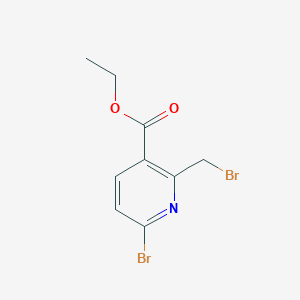
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
